molecular formula C21H17NO3 B14483110 1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one CAS No. 65771-75-7

1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one

Katalognummer: B14483110
CAS-Nummer: 65771-75-7
Molekulargewicht: 331.4 g/mol
InChI-Schlüssel: DYLDJCITEGWLFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one is a complex organic compound that belongs to the class of dihydroxyanthraquinones. This compound is characterized by its anthracene core, which is substituted with hydroxyl groups and a pyridinyl ethyl side chain. It is known for its significant role in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of 1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the anthracene core, followed by the introduction of hydroxyl groups at the 1 and 8 positions. The pyridinyl ethyl side chain is then attached through a series of substitution reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Analyse Chemischer Reaktionen

1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

    Substitution: The hydroxyl groups and the pyridinyl ethyl side chain can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.

Wissenschaftliche Forschungsanwendungen

1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a key intermediate in the development of pharmaceutical agents, particularly in the treatment of skin disorders like psoriasis.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one involves its interaction with various molecular targets and pathways. The hydroxyl groups and the anthracene core play a crucial role in its biological activity. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can generate reactive oxygen species (ROS), which induce oxidative stress and apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one can be compared with other dihydroxyanthraquinones, such as:

Eigenschaften

CAS-Nummer

65771-75-7

Molekularformel

C21H17NO3

Molekulargewicht

331.4 g/mol

IUPAC-Name

1,8-dihydroxy-10-(2-pyridin-4-ylethyl)-10H-anthracen-9-one

InChI

InChI=1S/C21H17NO3/c23-17-5-1-3-15-14(8-7-13-9-11-22-12-10-13)16-4-2-6-18(24)20(16)21(25)19(15)17/h1-6,9-12,14,23-24H,7-8H2

InChI-Schlüssel

DYLDJCITEGWLFN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2CCC4=CC=NC=C4)C=CC=C3O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.